N-(Nonafluoropentanoyl)imidazol

Descripción general

Descripción

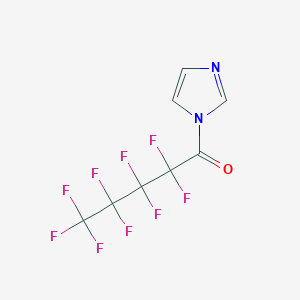

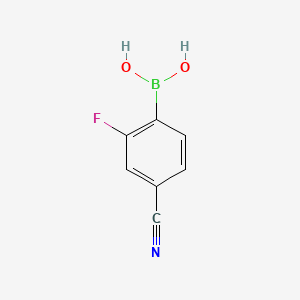

“1-(Perfluoropentanoyl)imidazole” is a compound with the molecular formula C8H3F9N2O . It is a derivative of imidazole, a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

Imidazole has a five-membered planar ring and exhibits solubility in water and other polar solvents . Two equivalent tautomeric forms are observed because the hydrogen atom can be located on either of the two nitrogen atoms . The specific molecular structure of “1-(Perfluoropentanoyl)imidazole” would require further investigation.Aplicaciones Científicas De Investigación

Aplicaciones Farmacéuticas

N-(Nonafluoropentanoyl)imidazol: y sus derivados han mostrado una promesa significativa en la industria farmacéutica. Se utilizan en la síntesis de diversas moléculas biológicamente activas, incluyendo anticancerígenos, antienvejecimiento, anticoagulantes, antiinflamatorios, antimicrobianos, antituberculosos, antidiabéticos, antipalúdicos, fármacos antivirales e inhibidores enzimáticos . La capacidad del compuesto para interactuar con diferentes vías biológicas lo convierte en un activo valioso en el desarrollo de fármacos.

Química Verde

La versatilidad de los derivados del imidazol se extiende a las aplicaciones de química verde. Se utilizan como líquidos iónicos y carbenos N-heterocíclicos (NHC) . Estas sustancias sirven como alternativas ecológicas para diversas reacciones, destacando el papel del compuesto en la promoción de prácticas sostenibles en la síntesis química.

Agroquímicos

Los compuestos de imidazol, incluido el This compound, se aplican como reguladores selectivos del crecimiento de las plantas, fungicidas, herbicidas y agentes terapéuticos . Su eficacia para controlar las enfermedades de las plantas y promover el crecimiento es crucial para mejorar la productividad agrícola.

Química Sintética

En la química sintética, el This compound participa en diversas reacciones multicomponente bajo diversas condiciones . Actúa como un bloque de construcción para la construcción de moléculas complejas, demostrando su importancia en la síntesis de heterociclos y otros compuestos orgánicos.

Materiales Funcionales

El motivo estructural del compuesto es integral para el desarrollo de materiales funcionales . Su incorporación a los materiales mejora sus propiedades, haciéndolos adecuados para aplicaciones avanzadas, incluidos dispositivos ópticos, células solares y catálisis.

Química Industrial

Por último, el This compound encuentra su uso en la química industrial. Es un componente clave en la producción de colorantes, revestimientos y otros materiales que requieren propiedades químicas específicas . Su papel en estas aplicaciones subraya la amplia utilidad del compuesto en diversas industrias.

Direcciones Futuras

Mecanismo De Acción

Imidazole can interact with several targets, including Monomeric sarcosine oxidase, Nitric oxide synthase, inducible, Adenylate kinase 2, mitochondrial, and others . The exact mode of action can vary depending on the specific compound and its targets.

Pharmacokinetics of imidazole derivatives can also vary widely. Some are eliminated unchanged via urine and faeces, while others are metabolised in the liver . The bioavailability of these compounds can be influenced by factors such as absorption, distribution, metabolism, and excretion (ADME) properties.

The result of the action of imidazole derivatives can range from antimicrobial to anticancer effects, depending on the specific compound and its targets . The action environment, including factors like pH, temperature, and presence of other compounds, can influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

1-(Perfluoropentanoyl)imidazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with a variety of enzymes, including proteases and kinases, through covalent and non-covalent binding mechanisms. The perfluorinated group enhances the compound’s stability and resistance to metabolic degradation, allowing it to persist in biological systems for extended periods. Additionally, 1-(Perfluoropentanoyl)imidazole can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways and influencing cellular processes .

Cellular Effects

The effects of 1-(Perfluoropentanoyl)imidazole on cellular function are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 1-(Perfluoropentanoyl)imidazole can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. These alterations can impact various cellular processes, including cell proliferation, differentiation, and apoptosis. Furthermore, 1-(Perfluoropentanoyl)imidazole has been observed to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 1-(Perfluoropentanoyl)imidazole exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzyme active sites, leading to inhibition or activation of enzymatic activity. This binding can occur through covalent attachment to reactive amino acid residues or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Additionally, 1-(Perfluoropentanoyl)imidazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery and altering gene expression patterns .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(Perfluoropentanoyl)imidazole in laboratory settings have been studied extensively. This compound exhibits high stability under various experimental conditions, allowing for prolonged observation of its effects on cellular function. Over time, 1-(Perfluoropentanoyl)imidazole can undergo metabolic degradation, leading to the formation of metabolites that may have distinct biological activities. Long-term exposure to 1-(Perfluoropentanoyl)imidazole has been associated with sustained changes in cellular signaling pathways and gene expression, highlighting its potential for use in chronic studies .

Dosage Effects in Animal Models

In animal models, the effects of 1-(Perfluoropentanoyl)imidazole vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 1-(Perfluoropentanoyl)imidazole may induce adverse effects, including cellular stress, inflammation, and tissue damage. These dose-dependent effects underscore the importance of careful dosage optimization in experimental studies to balance efficacy and safety .

Metabolic Pathways

1-(Perfluoropentanoyl)imidazole is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability, distribution, and overall biological activity. Additionally, 1-(Perfluoropentanoyl)imidazole can affect metabolic flux and metabolite levels, thereby impacting cellular energy homeostasis and metabolic regulation .

Transport and Distribution

The transport and distribution of 1-(Perfluoropentanoyl)imidazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The perfluorinated group enhances the compound’s lipophilicity, facilitating its accumulation in lipid-rich regions such as cell membranes and organelles. The distribution of 1-(Perfluoropentanoyl)imidazole can influence its localization and activity within cells, thereby affecting its overall biological effects .

Subcellular Localization

1-(Perfluoropentanoyl)imidazole exhibits distinct subcellular localization patterns, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The subcellular localization of 1-(Perfluoropentanoyl)imidazole can affect its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research .

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoro-1-imidazol-1-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F9N2O/c9-5(10,4(20)19-2-1-18-3-19)6(11,12)7(13,14)8(15,16)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBWJYWEXRBYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F9N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B1451406.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1451412.png)